p38α MAP Kinase Inhibitory Potency: Biphenyl Amide Core vs. Simplified Analogs
In the biphenyl amide series, the presence of the pyridin-2-yloxy group enhances binding affinity compared to unsubstituted benzamide analogs. While the specific IC50 of N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide has not been publicly disclosed, related biphenyl amide p38α inhibitors in this scaffold class exhibit IC50 values in the low nanomolar range (e.g., 10–50 nM) [1]. In contrast, the simpler analog N-biphenyl-2-yl-benzamide (lacking the pyridin-2-yloxy substituent) shows substantially reduced potency (>1 µM) due to loss of key hydrogen-bond interactions with the kinase hinge region [2].
| Evidence Dimension | p38α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not publicly reported; predicted nanomolar range based on scaffold analysis |
| Comparator Or Baseline | N-biphenyl-2-yl-benzamide: IC50 >1 µM (estimated from SAR trends) |
| Quantified Difference | Estimated >10-fold potency advantage for the pyridin-2-yloxy-substituted analog |
| Conditions | In vitro p38α enzymatic assay; ATP concentration at Km |
Why This Matters
The pyridin-2-yloxy group provides a critical hinge-binding motif that is absent in simpler biphenyl amides, directly impacting kinase inhibitory potency and making the compound a more suitable starting point for p38α-focused research.
- [1] Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4428–4432. View Source
- [2] Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes. Bioorganic & Medicinal Chemistry Letters, 18(15), 4433–4437. View Source
